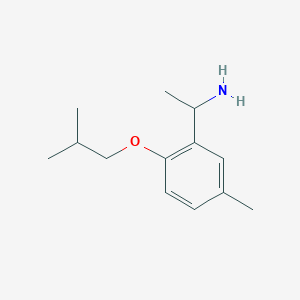

1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Übersicht

Beschreibung

1-(2-Isobutoxy-5-methylphenyl)-ethylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of an isobutoxy group and a methyl group attached to the phenyl ring, along with an ethylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine typically involves the alkylation of 2-isobutoxy-5-methylphenol with an appropriate ethylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity. The choice of solvents and reagents may be optimized for cost-effectiveness and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Isobutoxy-5-methylphenyl)-ethylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 2-Isobutoxy-5-methylphenylboronic acid

- 1-(2-Isobutoxy-5-methylphenyl)propan-1-one

- 1-(2-Isobutoxy-5-methylphenyl)ethanone

Comparison: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is unique due to its ethylamine side chain, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethylamine group may enhance its reactivity in certain chemical reactions or its binding affinity to biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H21NO

- Molecular Weight : 233.33 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with adrenergic and dopaminergic receptors. The isobutoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with intracellular targets.

Antimicrobial Activity

Research has indicated that derivatives of similar phenyl-ethylamines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL for related compounds .

Anticancer Properties

Studies have explored the antiproliferative effects of phenyl-ethylamine derivatives on cancer cell lines. For example, compounds with similar structures have been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, showing IC50 values ranging from 200 to 300 µg/mL . These findings suggest potential applications in cancer therapeutics.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university investigated the antimicrobial efficacy of various phenyl-ethylamine derivatives, including this compound. The study found that the compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of approximately 62.5 µg/mL .

Antiproliferative Activity Assessment

In another research effort, the antiproliferative effects of this compound were evaluated using cell viability assays. The results indicated that at concentrations above 200 µg/mL, the compound significantly inhibited cell growth in both HeLa and A549 cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| Compound A | Antibacterial | MIC = 50 µg/mL |

| Compound B | Antiproliferative | IC50 = 250 µg/mL |

| This compound | Antimicrobial & Anticancer | MIC = 62.5 µg/mL; IC50 = 226 µg/mL |

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What synthetic routes are most effective for producing 1-(2-Isobutoxy-5-methylphenyl)-ethylamine, and how can reaction conditions be optimized?

A: The compound can be synthesized via alkylation of substituted phenylacetonitriles with ethylamine derivatives. Key steps include:

- Starting materials : 2-isobutoxy-5-methylbenzaldehyde and ethylamine hydrochloride .

- Catalysts : Use of palladium or nickel catalysts for reductive amination to improve yield .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Q2: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

A:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., isobutoxy at C2, methyl at C5) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- HPLC : Quantify purity using reverse-phase C18 columns (acetonitrile/water gradient) .

- X-ray crystallography : Resolve stereochemistry in salt forms (e.g., hydrochloride) .

Q. Advanced Research: Structure-Activity Relationships

Q. Q3: How do substituents (e.g., isobutoxy vs. ethoxy) on the phenyl ring influence receptor binding affinity?

A:

- Isobutoxy group : Enhances lipophilicity, potentially improving blood-brain barrier penetration compared to ethoxy .

- Methyl at C5 : Steric effects may reduce off-target interactions with monoamine oxidases .

- Experimental validation : Radioligand binding assays (e.g., H-serotonin displacement) and molecular docking studies to assess selectivity for serotonin/dopamine receptors .

Q. Q4: What computational methods are recommended to predict the pharmacokinetic properties of this compound?

A:

- ADME prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 metabolism .

- Molecular dynamics simulations : Analyze stability in lipid bilayers or receptor-binding pockets (e.g., 5-HT) .

Q. Biological Activity and Mechanism

Q. Q5: What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

A:

- Receptor profiling : HEK293 cells transfected with human serotonin (5-HT, 5-HT) or dopamine (D) receptors .

- Functional assays : cAMP accumulation or calcium flux assays to determine agonist/antagonist activity .

- Metabolic stability : Incubation with liver microsomes and LC-MS analysis to identify primary metabolites .

Q. Q6: How can researchers address discrepancies in biological activity data across studies?

A:

- Standardize protocols : Control for variables like cell line origin, assay buffers, and compound purity .

- Orthogonal validation : Cross-check receptor binding data with in vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Q. Safety and Handling

Q. Q7: What safety precautions are essential when handling this compound in the laboratory?

A:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Q. Methodological Challenges

Q. Q8: What strategies mitigate by-product formation during the synthesis of this compound?

A:

- Temperature control : Maintain <80°C to prevent decomposition of the isobutoxy group .

- Catalyst screening : Test transition metals (e.g., Pd/C vs. Raney Ni) to optimize reductive amination efficiency .

- In-line purification : Employ continuous flow reactors with integrated scavengers to remove impurities .

Q. Q9: How can enantiomeric purity be achieved if the compound exhibits chiral centers?

A:

Eigenschaften

IUPAC Name |

1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11H,8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXUJCYHZZKNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.